2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide
Description
2-Chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide is a halogenated acetamide derivative characterized by a central acetamide group flanked by two aromatic rings. The first aromatic ring is substituted with a sulfanyl (-S-) group linked to a 2-chlorophenyl moiety, while the second is directly attached to the nitrogen of the acetamide. This structure imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in methods using 2-chloro-N-arylacetamides and thiophenol derivatives .
Properties
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c15-9-14(18)17-10-5-7-11(8-6-10)19-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOGVJVAVBYCHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC2=CC=C(C=C2)NC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-[(2-Chlorophenyl)Sulfanyl]Aniline
The foundational intermediate, 4-[(2-chlorophenyl)sulfanyl]aniline, is synthesized via nucleophilic aromatic substitution.
Reaction Scheme :
$$
\text{2-Chlorothiophenol} + \text{4-Nitrochlorobenzene} \xrightarrow{\text{Base}} \text{4-Nitro-(2-chlorophenyl)sulfanylbenzene} \xrightarrow{\text{Reduction}} \text{4-[(2-Chlorophenyl)sulfanyl]aniline}
$$
Procedure :
- Coupling Step :
- Reduction Step :
Characterization :
Acetylation with Chloroacetyl Chloride
The final step involves acetylation of the aniline intermediate.
Reaction Scheme :
$$
\text{4-[(2-Chlorophenyl)sulfanyl]aniline} + \text{Chloroacetyl Chloride} \xrightarrow{\text{Base}} \text{2-Chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide}
$$
Procedure :
- 4-[(2-Chlorophenyl)sulfanyl]aniline (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. Chloroacetyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv). The mixture is stirred at 25°C for 4 hours.
- Workup : The reaction is quenched with ice-water, and the product is extracted with DCM, dried over Na$$2$$SO$$4$$, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1).
- Yield : 75–80%.
Characterization :
- Molecular Formula : C$${14}$$H$${11}$$Cl$$_2$$NOS.
- MS (ESI+) : m/z 312.2 [M+H]$$^+$$.
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O stretch), 1540 cm$$^{-1}$$ (N–H bend).
Ullmann Coupling Approach
Direct Coupling of 2-Chlorothiophenol with 4-Chloroacetanilide
This method avoids the nitro reduction step by utilizing a palladium-catalyzed coupling.
Reaction Scheme :
$$
\text{2-Chlorothiophenol} + \text{4-Chloroacetanilide} \xrightarrow[\text{CuI}]{\text{Pd(OAc)}_2} \text{this compound}
$$
Procedure :
- 4-Chloroacetanilide (1.0 equiv), 2-chlorothiophenol (1.2 equiv), palladium acetate (5 mol%), and copper(I) iodide (10 mol%) are combined in DMF with cesium carbonate (2.0 equiv). The mixture is heated at 110°C for 24 hours under nitrogen.
- Workup : The crude product is filtered, washed with methanol, and recrystallized from acetonitrile.
- Yield : 60–65%.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Temperature | 110°C |
| Catalyst Loading | 5% Pd(OAc)$$_2$$ |
| Base | Cs$$2$$CO$$3$$ |
| Reaction Time | 24 hours |
Advantages :
Comparative Analysis of Methods
Yield and Efficiency
| Method | Intermediate Steps | Overall Yield | Purity (%) |
|---|---|---|---|
| NAS Route | 2 | 51–58% | ≥98 |
| Ullmann Coupling | 1 | 60–65% | ≥95 |
Cost and Scalability
- NAS Route : Requires costly palladium catalysts for hydrogenation but offers high regioselectivity.
- Ullmann Coupling : Lower catalyst costs (CuI vs. Pd/C) but longer reaction times.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry improves scalability:
Purification Techniques
- Recrystallization : Ethanol/water (3:1) achieves >99% purity.
- Chromatography : Reserved for pharmaceutical-grade material.
Challenges and Mitigation Strategies
Regioselectivity in Sulfanyl Group Attachment
Chloroacetyl Chloride Hydrolysis
- Issue : Hydrolysis to 2-chloroacetic acid under humid conditions.
- Mitigation : Strict anhydrous conditions and molecular sieves.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Scientific Research Applications
Overview
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide is an organic compound with the molecular formula C14H11Cl2NOS. It features a chloroacetamide group attached to a phenyl ring, which is further substituted with a 2-chlorophenyl sulfanyl group. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry, due to its potential biological activities.
Medicinal Chemistry
The compound is studied for its potential antimicrobial and anticancer properties. Research indicates that structural modifications can enhance its efficacy against various pathogens and cancer cell lines.
Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit significant inhibition against various bacterial strains. For instance, related compounds have demonstrated effective antibacterial activity with minimum inhibitory concentration (MIC) values in the low µg/mL range.
Anticancer Activity
The anticancer potential has been evaluated through multiple studies:
- Study 1 : A series of thiadiazole derivatives related to this compound showed significant antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values ranging from 0.8 µg/mL to 10 µg/mL.
- Study 2 : Mechanistic studies revealed that similar compounds induce apoptosis in cancer cells via caspase activation pathways, leading to increased DNA fragmentation and cell cycle arrest at the G1 phase.
Data Table: Summary of Biological Activities
| Biological Activity | Description |
|---|---|
| Antimicrobial | Significant inhibition against bacterial strains |
| Anticancer | Induces apoptosis in cancer cells; effective against MCF-7 and HepG2 cell lines |
Case Study 1: Antimicrobial Efficacy
Research conducted on the antimicrobial properties indicated that derivatives of this compound inhibited growth in several bacterial strains, suggesting potential applications in treating infections.
Case Study 2: Anticancer Mechanisms
A study focusing on the anticancer effects demonstrated that compounds similar to this compound activated caspases leading to cell death in various cancer types, highlighting its therapeutic potential.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Rings
Halogenation Patterns
- 2-Chloro-N-{4-[(2,4-Dichlorobenzyl)Sulfanyl]Phenyl}Acetamide (sc-307724) :
This analog features an additional chlorine at the 4-position of the benzyl group. The increased halogenation enhances lipophilicity (logP) and may improve receptor binding in hydrophobic pockets compared to the target compound . - Crystallographic studies show intramolecular C–H···O interactions absent in the target compound .
Sulfanyl Group Modifications
- 2-Chloro-N-[4-(Difluoromethylsulfanyl)Phenyl]Acetamide (CID 2404865) :
Replacing the 2-chlorophenyl-sulfanyl group with a difluoromethyl-sulfanyl moiety introduces electron-withdrawing fluorine atoms. This change may enhance metabolic stability and alter pharmacokinetics due to reduced oxidative susceptibility of the sulfanyl group . - 2-Chloro-N-[4-(Methylsulfonyl)Phenyl]Acetamide (CAS 1007036-41-0) :
The methylsulfonyl group is strongly electron-withdrawing, increasing polarity and aqueous solubility. This modification is advantageous for improving bioavailability in hydrophilic environments .
Enzyme Inhibition
- N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)Benzyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide :
This triazole-containing analog demonstrates structural similarities but exhibits distinct activity as a matrix metalloproteinase (MMP) inhibitor, suggesting that heterocyclic additions to the sulfanyl group can redirect biological targeting . - 2-Chloro-N-[4-(1-Pyrrolidinyl)Phenyl]Acetamide (2-CNP) :
The pyrrolidinyl group confers acetylcholinesterase inhibitory activity, highlighting how nitrogen-containing substituents on the phenyl ring can modulate neurological targets .
Antitumor and Anti-Inflammatory Potential
- Quinazolinone Derivatives (e.g., 5a–c, 6a–c): Analogous compounds with sulfamoyl or acetylphenyl substituents show promise as PARP-1 inhibitors, indicating that electron-deficient groups on the acetamide nitrogen enhance DNA repair pathway interference .
Structural and Crystallographic Insights
- Conformational Flexibility :
X-ray studies of 2-chloro-N-(4-fluorophenyl)acetamide reveal a synperiplanar arrangement between the C–Cl and C=O bonds, a feature conserved in the target compound. However, dihedral angles between the acetamide and aromatic rings vary (e.g., 16.0° in 2-chloro-N-phenylacetamide vs. 54.5° in dichlorophenyl derivatives), influencing molecular packing and crystallinity . - Hydrogen-Bonding Networks : Compounds like 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide form R₂²(10) hydrogen-bonded dimers, whereas the target compound’s intermolecular interactions are dominated by N–H···O bonds, affecting solubility and melting points .
Biological Activity
2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the available literature on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a 2-chloro group and a sulfanyl linkage, which are significant in determining its biological interactions. The presence of these functional groups contributes to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics.
- Study Findings : A study reported that derivatives of this compound showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation.
- Mechanism of Action : The anti-inflammatory effect is attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory mediators.
Case Study 1: Antimicrobial Efficacy
A detailed investigation into the antimicrobial efficacy of this compound was conducted. The study assessed its effects on various pathogens, revealing that the compound possesses a broad spectrum of activity and could be developed into a novel antimicrobial agent.
- Results : The compound was found to inhibit the growth of multiple resistant strains, suggesting its potential as an alternative treatment option in antibiotic-resistant infections .
Case Study 2: Anti-inflammatory Research
In another study focusing on inflammatory diseases, this compound was evaluated for its ability to reduce inflammation in vitro. The results demonstrated a significant decrease in inflammatory markers following treatment with the compound.
- Findings : The study concluded that the compound could be beneficial in managing conditions like rheumatoid arthritis and other inflammatory disorders due to its ability to modulate immune responses .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit COX enzymes, leading to reduced production of inflammatory mediators.
- Cellular Interactions : It has been shown to induce apoptosis in cancer cells, with studies indicating that it activates caspases involved in programmed cell death pathways .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide to achieve high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example, sulfanyl group introduction may require thiol-aryl halide coupling under inert atmospheres (e.g., nitrogen) using catalysts like Pd or Cu. Reaction progress is monitored via TLC or HPLC, with purification via column chromatography. Critical parameters include temperature control (60–80°C for 12–24 hours) and stoichiometric ratios (1:1.2 for thiol to aryl halide) to minimize side products .
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Methodological Answer : Use spectroscopic techniques:
- NMR : Compare peak assignments (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 4.2 ppm for acetamide methylene) to theoretical values .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 327.2 [M+H]+) and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Methodological Answer : The compound is sensitive to light and humidity. Store in amber vials at –20°C under anhydrous conditions. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) show <5% degradation when protected from UV exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?
- Methodological Answer : Variability in bioactivity (e.g., antimicrobial vs. anticancer) may arise from structural impurities or assay conditions. Standardize protocols:
- Purity Verification : Re-test compounds with ≥98% purity via HPLC.
- Assay Reproducibility : Use cell lines with consistent passage numbers (e.g., HeLa or MCF-7) and control for solvent effects (DMSO ≤0.1% v/v). Cross-validate findings using orthogonal assays (e.g., fluorescence-based ATP quantification vs. MTT) .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes).
- Metabolic Stability : Perform microsomal assays (human liver microsomes, 1 mg/mL protein) to identify metabolic hotspots. Introduce fluorinated substituents at the phenyl ring to block CYP450-mediated oxidation .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Core Modifications : Replace the chlorophenyl group with electron-withdrawing groups (e.g., CF3) to enhance target binding.
- Linker Optimization : Substitute the sulfanyl group with sulfonyl or carbonyl to modulate electron density.
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., EGFR kinase) and validate with SPR binding assays .
Q. What analytical approaches are recommended for detecting degradation products under stress conditions?
- Methodological Answer : Use forced degradation studies:
- Acidic/Base Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative Stress : Treat with 3% H2O2 at 25°C for 6 hours.
- Detection : UPLC-QTOF-MS in MSE mode identifies degradation products (e.g., dechlorinated acetamide or sulfoxide derivatives) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in spectroscopic data across studies?
- Methodological Answer : Discrepancies in NMR or IR spectra may stem from solvent effects or tautomerism. For example, DMSO-d6 vs. CDCl3 can shift acetamide proton peaks by 0.3 ppm. Replicate experiments using identical solvents and report δ values relative to TMS. Cross-reference with crystallographic data (e.g., C=O bond length 1.22 Å from XRD in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
